molecular formula C13H19N3O4 B14416496 2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- CAS No. 80024-58-4

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl-

Katalognummer: B14416496
CAS-Nummer: 80024-58-4
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: QXOWNFHVPIWXKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidinone ring, an acetyloxy group, and an isoxazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the acetyloxy and isoxazolyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetyloxy and isoxazolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Imidazolidinone, 4-(acetyloxy)-3-(5-(1,1-dimethylethyl)-3-isoxazolyl)-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

80024-58-4

Molekularformel

C13H19N3O4

Molekulargewicht

281.31 g/mol

IUPAC-Name

[3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-2-oxoimidazolidin-4-yl] acetate

InChI

InChI=1S/C13H19N3O4/c1-8(17)19-11-7-15(5)12(18)16(11)10-6-9(20-14-10)13(2,3)4/h6,11H,7H2,1-5H3

InChI-Schlüssel

QXOWNFHVPIWXKF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1CN(C(=O)N1C2=NOC(=C2)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.